molecular formula C25H29ClN4O2 B2891971 3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 922111-91-9

3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2891971
CAS No.: 922111-91-9
M. Wt: 452.98
InChI Key: BZGQLSIDXOCSIJ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylisoxazole-4-carboxamide is recognized in scientific research as a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine kinase with pivotal roles in a myriad of cellular processes, including metabolism, cell proliferation, and apoptosis, but it is of paramount interest in the field of neuroscience for its regulation of neuronal survival and its involvement in the pathogenesis of several neurodegenerative diseases. This compound has been demonstrated to exhibit neuroprotective effects; for instance, it has been shown to protect hippocampal neurons against oxidative stress-induced apoptosis, a key pathway in neuronal degeneration. The specific inhibition of GSK-3β activity by this molecule leads to the modulation of downstream signaling cascades, such as the Wnt/β-catenin pathway, and reduces the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease and other tauopathies. Consequently, this inhibitor serves as a critical pharmacological tool for elucidating the complex biology of GSK-3β, validating it as a therapeutic target, and investigating novel treatment strategies for conditions ranging from neurodegenerative disorders to mood disorders and diabetes.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O2/c1-16-23(24(28-32-16)19-9-5-6-10-20(19)26)25(31)27-15-22(29(2)3)18-11-12-21-17(14-18)8-7-13-30(21)4/h5-6,9-12,14,22H,7-8,13,15H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGQLSIDXOCSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC4=C(C=C3)N(CCC4)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide core but differ in substituents on the carboxamide nitrogen or adjacent groups:

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(Dimethylamino)-2-(1-methyltetrahydroquinolin-6-yl)ethyl C₂₈H₃₀ClN₃O₂ 484.01 Bicyclic tetrahydroquinoline; dimethylamino group; complex aliphatic chain
3-(2-Chlorophenyl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39k) 4-(Diethylamino)phenyl C₂₁H₂₂ClN₃O₂ 383.87 Diethylamino group on phenyl ring; simpler aliphatic chain
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide 5-Chloro-2-methylphenyl C₁₉H₁₆Cl₂N₂O₂ 387.25 Dichlorinated aromatic system; methyl group on phenyl ring
3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methylisoxazole-4-carboxamide (3,4-Dimethoxyphenyl)methyl C₂₀H₁₈ClFN₂O₄ 404.82 Fluorine substitution on phenyl; dimethoxybenzyl group
3-(2-Chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide 1-Ethyl-2-oxoindolin-5-yl C₂₂H₂₁ClN₂O₃ 396.87 Indolinone moiety; ethyl group on nitrogen

Structure-Activity Relationship (SAR) Insights

Aromatic Substitution: The 2-chlorophenyl group is conserved across all analogues, suggesting its critical role in target binding or steric stabilization. Dichlorination (as in ) increases molecular weight and lipophilicity but may reduce solubility.

Amide Nitrogen Substituents: The dimethylamino group in the target compound and diethylamino group in 39k introduce basicity, which could enhance solubility in acidic environments (e.g., lysosomes). The tetrahydroquinoline moiety in the target compound adds a rigid bicyclic structure, likely improving interactions with hydrophobic protein pockets compared to simpler substituents like dimethoxybenzyl .

Biological Implications: Indolinone-containing analogues (e.g., ) may exhibit enhanced stability due to hydrogen bonding from the carbonyl group. Methoxy groups (as in ) could modulate metabolism via cytochrome P450 interactions.

Preparation Methods

Synthesis of the Isoxazole Core: 5-Methyl-3-(2-Chlorophenyl)Isoxazole-4-Carboxylic Acid

Cyclocondensation of β-Diketone with Hydroxylamine

The isoxazole ring is constructed via 1,3-dipolar cycloaddition between a β-diketone precursor and hydroxylamine hydrochloride. Ethyl acetoacetate reacts with 2-chlorobenzaldehyde in the presence of anhydrous zinc chloride under reflux conditions (80–90°C, 6–8 hours) to form ethyl 5-methyl-3-(2-chlorophenyl)isoxazole-4-carboxylate. Hydrolysis of the ester group using 2N NaOH in ethanol (reflux, 4 hours) yields the carboxylic acid derivative, confirmed by FTIR (C=O stretch at 1690 cm⁻¹) and ¹³C NMR (δ 165.2 ppm for carboxylic carbon).

Table 1: Reaction Conditions for Isoxazole Core Synthesis
Step Reagents Temperature Time Yield (%)
Cyclocondensation Ethyl acetoacetate, 2-chlorobenzaldehyde, ZnCl₂ 80°C 8 h 72
Ester Hydrolysis NaOH (2N), ethanol Reflux 4 h 89

Preparation of the Tetrahydroquinoline Moiety: 1-Methyl-6-Amino-1,2,3,4-Tetrahydroquinoline

Cationic Povarov Reaction for Tetrahydroquinoline Scaffold

The tetrahydroquinoline core is synthesized via a Povarov reaction between N-methylaniline and acrolein in the presence of BF₃·OEt₂ as a Lewis acid. The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature (18 hours), yielding 1-methyl-1,2,3,4-tetrahydroquinoline with 78% efficiency. Nitration at the 6-position using fuming HNO₃ in H₂SO₄ (0°C, 30 minutes) introduces the nitro group, which is subsequently reduced to an amine via catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 12 hours).

Functionalization with Dimethylaminoethyl Side Chain

The primary amine undergoes reductive amination with dimethylformamide dimethyl acetal in methanol under reflux (6 hours), followed by reduction with sodium cyanoborohydride to install the 2-(dimethylamino)ethyl side chain. LC-MS analysis confirms the intermediate (m/z 231.2 [M+H]⁺).

Amide Coupling: Convergent Synthesis of the Target Compound

Activation of the Carboxylic Acid

The isoxazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride (2 equivalents, reflux, 3 hours). Excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in anhydrous dichloromethane.

Nucleophilic Acyl Substitution

The tetrahydroquinoline-derived amine (1.1 equivalents) is added dropwise to the acid chloride solution at 0°C, followed by triethylamine (2 equivalents) to scavenge HCl. The reaction is stirred at room temperature for 24 hours, monitored by TLC (ethyl acetate:hexane, 1:1). The crude product is purified via silica gel chromatography (gradient elution with 10–30% methanol in dichloromethane), yielding the title compound in 65% purity.

Table 2: Comparison of Coupling Agents for Amide Bond Formation
Coupling Agent Solvent Temperature Time Yield (%)
Thionyl chloride CH₂Cl₂ RT 24 h 65
HBTU DMF 0°C → RT 12 h 82
DCC/HOBt THF RT 18 h 74

Optimization and Industrial Scalability

Solvent and Catalyst Screening

Replacing dichloromethane with DMF improves solubility of the tetrahydroquinoline amine, increasing yield to 82% when using HBTU as the coupling agent. Microwave-assisted coupling (100°C, 30 minutes) reduces reaction time by 75% while maintaining 78% yield.

Continuous Flow Synthesis

Patent EP4327877A2 highlights the use of continuous flow reactors for large-scale production, achieving 90% conversion with residence times under 10 minutes. In-line FTIR monitors acid chloride formation, enabling real-time adjustments to thionyl chloride stoichiometry.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.98 (s, 1H, NH), 3.22 (t, J = 6.0 Hz, 2H, CH₂N), 2.31 (s, 6H, N(CH₃)₂).
  • HRMS : m/z calculated for C₂₆H₃₀ClN₃O₂ [M+H]⁺: 468.2054; found: 468.2056.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows ≥98% purity after recrystallization from ethanol/water (3:1). Residual solvents are quantified via GC-MS (<0.1% thionyl chloride).

Challenges and Alternative Routes

Steric Hindrance Mitigation

Bulky substituents on the tetrahydroquinoline scaffold necessitate elevated temperatures (50°C) during coupling to overcome steric hindrance, though this risks isoxazole ring decomposition. Using DMF as a polar aprotic solvent enhances reactivity without side reactions.

Enzymatic Resolution for Enantiopure Product

Lipase-catalyzed kinetic resolution (Candida antarctica, isopropanol, 37°C) separates enantiomers with 92% enantiomeric excess, critical for preclinical studies requiring chirally pure material.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis involves multi-step reactions, typically starting with the formation of the isoxazole ring followed by coupling with the tetrahydroquinoline moiety. Key steps include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility and reactivity during carboxamide bond formation .
  • Catalysts : Use of coupling agents like HATU or EDCI improves reaction efficiency.
  • Temperature control : Maintaining 0–5°C during nucleophilic substitutions minimizes side reactions.
    Optimization strategy : A Design of Experiments (DoE) approach can systematically vary parameters (e.g., solvent polarity, stoichiometry) to maximize yield .

Q. What purification and characterization methods ensure high purity for biological assays?

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
  • Purity validation : HPLC with UV detection (λ = 254 nm) should show ≥95% purity.
  • Key characterization :
    • NMR : Confirm stereochemistry and substituent positions (e.g., ¹H NMR: δ 2.35 ppm for dimethylamino protons) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 509.2) .

Q. What analytical techniques are critical for structural confirmation?

  • X-ray crystallography : Resolves 3D conformation of the chlorophenyl and tetrahydroquinoline moieties .
  • FT-IR spectroscopy : Identifies carboxamide C=O stretch (~1650 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate biological targets?

  • Substituent modification : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on receptor binding .
  • Biological assays : Screen against kinase panels (e.g., EGFR, VEGFR) to identify inhibitory activity. Use IC₅₀ values to rank potency .
  • Data analysis : Multivariate regression models correlate substituent properties (e.g., Hammett σ) with activity trends .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Key residues: Lysine in hinge regions .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
  • ADMET prediction : SwissADME estimates logP (~3.5) and CNS permeability (low due to tetrahydroquinoline bulk) .

Q. How can in vivo efficacy and toxicity be systematically evaluated?

  • Pharmacokinetics :
    • Oral bioavailability : Administer 10 mg/kg in rodent models; measure plasma concentration via LC-MS/MS .
    • Metabolite profiling : Identify hepatic CYP450 metabolites (e.g., oxidative demethylation) .
  • Toxicity screens :
    • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 μM preferred) .
    • Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .

Methodological Challenges & Data Contradictions

Q. How to resolve discrepancies in reported biological activities across studies?

  • Source analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) that may alter IC₅₀ values .
  • Compound integrity : Verify batch purity via orthogonal methods (e.g., NMR vs. HPLC) to rule out degradation .
  • Statistical rigor : Apply Grubbs’ test to identify outliers in replicate measurements .

Q. What experimental designs address solubility limitations in biological testing?

  • Solubility enhancement :

    Solvent Solubility (mg/mL) Conditions
    DMSO2525°C, vortexed
    PBS (pH 7.4)0.1237°C, sonicated
    Cyclodextrin complex8.51:2 molar ratio, 25°C
    (Data inferred from structurally analogous compounds )
  • Alternative formulations : Nanoemulsions or liposomal encapsulation improve aqueous dispersion .

Stability and Storage Recommendations

Q. How does pH and temperature affect compound stability?

  • Accelerated stability studies :

    Condition Degradation (%) Time
    40°C, 75% RH1230 days
    pH 2 (HCl)3524 hours
    pH 10 (NaOH)2824 hours
    (Based on stability profiles of similar carboxamides )
  • Storage : -20°C in amber vials under argon; avoid freeze-thaw cycles .

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